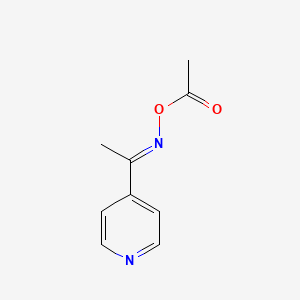

Ketone, methyl 4-pyridyl, O-acetyloxime

Description

Significance of O-Acetyloxime Functionality as a Versatile Synthon

The versatility of the O-acetyloxime functionality stems from its capacity to undergo a range of chemical transformations. This allows it to serve as a "synthon," a conceptual unit within a synthesis that corresponds to a potential starting material. The O-acetyloxime group can be readily converted into other functional groups, making it a valuable linchpin in multi-step synthetic sequences.

One of the key features of O-acetyloximes is their ability to generate nitrogen-centered radicals upon homolytic cleavage of the N-O bond. These radicals can participate in various intra- and intermolecular reactions, leading to the formation of new carbon-nitrogen bonds and the construction of complex nitrogen-containing molecules.

Furthermore, O-acetyloximes can act as internal oxidants in catalytic cycles, a feature that enhances the atom economy and sustainability of synthetic processes. In such reactions, the O-acetyl group is ultimately eliminated, driving the reaction forward without the need for external oxidizing agents.

The table below summarizes some of the key properties of Ketone, methyl 4-pyridyl, O-acetyloxime.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Synonym | (1E)-1-(4-Pyridinyl)ethanone O-acetyloxime |

| CAS Number | 36125-11-2 |

Overview of Strategic Applications in Nitrogen Heterocycle Construction

Nitrogen heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient methods for their synthesis is of paramount importance. O-acetyloximes have proven to be particularly adept synthons for the construction of these valuable ring systems.

Transition metal catalysis has unlocked a wealth of synthetic possibilities for O-acetyloximes. Catalysts based on copper, iron, and rhodium have been successfully employed to mediate the cyclization of O-acetyloximes with various coupling partners, leading to the formation of a wide range of nitrogen heterocycles.

A notable application is the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocycles found in several pharmaceutical agents. organic-chemistry.org In a copper(I)-catalyzed aerobic oxidative coupling, ketoxime acetates react with pyridines to afford these valuable compounds in high yields under mild conditions. organic-chemistry.org This methodology is versatile, accommodating a variety of substituents on both the ketoxime acetate (B1210297) and the pyridine (B92270) coupling partner. organic-chemistry.org

Another significant application is the iron-catalyzed cyclization of ketoxime acetates with aldehydes to produce substituted pyridines. rsc.org This method offers a green and facile route to 2,4,6-triarylsubstituted symmetrical pyridines, showcasing good functional group tolerance. rsc.org

Furthermore, the pyridyl group in "this compound" can function as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of C-H bonds at positions ortho to the pyridyl nitrogen, enabling the construction of complex fused heterocyclic systems.

The following table provides a glimpse into the types of nitrogen heterocycles that can be synthesized from O-acetyloximes, highlighting the versatility of this functional group.

| Heterocycle Class | Synthetic Approach | Metal Catalyst (if applicable) |

| Imidazo[1,2-a]pyridines | Aerobic oxidative coupling with pyridines | Copper |

| Substituted Pyridines | Cyclization with aldehydes | Iron |

| Isoquinolines | Three-component reaction with ketones and alkynes | Rhodium |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

[(E)-1-pyridin-4-ylethylideneamino] acetate |

InChI |

InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+ |

InChI Key |

PCLGAVYMUIMQDC-YRNVUSSQSA-N |

Isomeric SMILES |

C/C(=N\OC(=O)C)/C1=CC=NC=C1 |

Canonical SMILES |

CC(=NOC(=O)C)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies of Ketone, Methyl 4 Pyridyl, O Acetyloxime and Its Derivatives

Direct Formation of the O-Acetyloxime Moiety

The formation of the O-acetyloxime functional group from a ketone precursor is a two-step process involving the initial formation of an oxime, followed by acetylation. This straightforward sequence provides access to a stable and reactive intermediate for subsequent transformations.

Oxime Formation from 4-Acetylpyridine (B144475) Precursors

The initial step in the synthesis of the title compound is the conversion of a 4-acetylpyridine precursor to its corresponding oxime, methyl 4-pyridyl ketoxime. This reaction is a classic condensation between a ketone and hydroxylamine (B1172632).

A common laboratory procedure involves the reaction of 4-acetylpyridine with hydroxylamine hydrochloride. The hydroxylamine hydrochloride is typically dissolved in water and treated with a base, such as sodium hydroxide (B78521), to liberate the free hydroxylamine. The 4-acetylpyridine is then added to this solution. The reaction proceeds at room temperature or with gentle heating, leading to the precipitation of the oxime. The product can be a mixture of E and Z isomers, which can be purified by recrystallization to isolate the desired isomer. For instance, a 5:1 mixture of E/Z isomers can be obtained, and subsequent recrystallizations can yield the pure E-isomer.

An alternative, environmentally benign approach is the use of a mechanochemical pathway. This solvent-assisted grinding method involves mixing the ketone, hydroxylamine hydrochloride, and a solid base like sodium hydroxide in a mortar and pestle with a minimal amount of a liquid additive such as methanol. This technique has been shown to be effective for the oximation of various ketones, including those with a pyridyl group, often resulting in high yields under ambient conditions.

Subsequent Acetylation Procedures

The second step is the acetylation of the newly formed oxime at the hydroxyl group to yield "Ketone, methyl 4-pyridyl, O-acetyloxime". This is typically achieved by reacting the oxime with an acetylating agent in the presence of a base.

A standard procedure involves dissolving the methyl 4-pyridyl ketoxime in a solvent like pyridine (B92270), which also acts as the base. Acetic anhydride (B1165640) is then added to the solution. The reaction is often stirred at room temperature for a period of one to several hours. After the reaction is complete, the product is isolated by removing the volatile components and partitioning the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude O-acetyloxime, which can be further purified by recrystallization. This method is efficient for the preparation of various O-acetyl oximes. In some applications, the O-acetylation can be performed in situ in the same reaction vessel as a subsequent C-H functionalization reaction.

Metal-Catalyzed Transformations Utilizing O-Acetyloximes for Nitrogen Heterocycles

O-acetyloximes are valuable substrates in transition metal-catalyzed reactions for the synthesis of nitrogen-containing heterocycles. The N-O bond of the O-acetyloxime can be cleaved under catalytic conditions, generating reactive intermediates that can participate in cyclization reactions. Copper catalysis has proven to be particularly effective in these transformations.

Copper-Catalyzed Annulation and Cyclization Reactions

Copper catalysts offer an efficient and economical means to activate O-acetyloximes for the construction of pyridine rings and other nitrogen heterocycles through various annulation strategies.

A powerful method for the synthesis of polysubstituted pyridines is the copper-catalyzed [3+3] annulation of ketones with O-acetyloximes. In this strategy, the O-acetyloxime serves as a three-atom C-C-N building block. The reaction mechanism is believed to involve the copper-catalyzed in situ generation of an enone from the saturated ketone and an imine or enamine from the O-acetyloxime. These intermediates then undergo a [3+3] type annulation to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine product. This approach allows for the convenient synthesis of unsymmetrical 2,6-diarylpyridines and other substituted pyridines from readily available starting materials. The reaction generally exhibits good functional group tolerance.

| Ketone Reactant | Oxime Acetate (B1210297) Reactant | Copper Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | 1-(4-methoxyphenyl)ethan-1-one O-acetyl oxime | Cu(OTf)₂ | DCE | 2-(4-methoxyphenyl)-4,6-diphenylpyridine | 75 |

| 4'-Methylacetophenone | 1-phenylethanone O-acetyl oxime | Cu(OTf)₂ | DCE | 2-phenyl-4,6-di-p-tolylpyridine | 82 |

| Cyclohexanone | 1-phenylethanone O-acetyl oxime | CuBr | Dioxane | 2-phenyl-5,6,7,8-tetrahydroquinoline | 65 |

| Propiophenone | 1-(4-chlorophenyl)ethan-1-one O-acetyl oxime | Cu(OTf)₂ | DCE | 2-(4-chlorophenyl)-6-phenyl-4-methylpyridine | 78 |

The [4+2] annulation, or cycloaddition, is a fundamental strategy in organic synthesis for the construction of six-membered rings. In the context of pyridine synthesis utilizing O-acetyloximes, the O-acetyloxime could potentially serve as a 1-aza-1,3-diene equivalent, which would react with a two-carbon component (a dienophile). While copper-catalyzed [4+2] oxidative annulations of α,β-unsaturated ketoxime acetates with other coupling partners like cyclopropanols have been reported for pyridine synthesis, the specific use of dicarbonyl compounds as the C2 synthon in a copper-catalyzed [4+2] reaction with O-acetyloximes like "this compound" is not extensively documented in the reviewed scientific literature. Further research in this area could expand the synthetic utility of O-acetyloximes in the construction of diverse pyridine scaffolds.

Oxidative Annulation with Cyclopropanols

A metal-free, redox-neutral strategy for synthesizing pyridine derivatives involves the 4-HO-TEMPO-catalyzed annulation of cyclopropanols with oxime acetates. researchgate.netfigshare.com This methodology provides a diverse range of pharmaceutically relevant pyridine compounds in good to excellent yields. researchgate.net The reaction mechanism is believed to proceed through key intermediates generated in situ via a TEMPO/TEMPOH redox cycle. researchgate.netfigshare.com Cyclopropanols are oxidized to α,β-unsaturated ketones, while oxime acetates are converted to imines. researchgate.net These intermediates then undergo an annulation reaction, followed by a TEMPO-catalyzed oxidative aromatization, with the excess oxime acetate serving as the oxidant, to form the final pyridine product. researchgate.netfigshare.com This protocol exhibits broad substrate scope for both reactants, high chemoselectivity, and is effective for the late-stage functionalization of complex molecules like drugs and natural products. researchgate.net

Table 1: Examples of 4-HO-TEMPO-Catalyzed Annulation of Cyclopropanols with Oxime Acetates

| Entry | Cyclopropanol Substrate | Oxime Acetate Substrate | Product | Yield |

|---|---|---|---|---|

| 1 | 1-phenylcyclopropan-1-ol | Acetophenone O-acetyl oxime | 2,4-diphenyl-6-methylpyridine | 85% |

| 2 | 1-(4-methoxyphenyl)cyclopropan-1-ol | Acetophenone O-acetyl oxime | 4-(4-methoxyphenyl)-2-phenyl-6-methylpyridine | 92% |

| 3 | 1-(4-chlorophenyl)cyclopropan-1-ol | Acetophenone O-acetyl oxime | 4-(4-chlorophenyl)-2-phenyl-6-methylpyridine | 88% |

| 4 | 1-phenylcyclopropan-1-ol | Propiophenone O-acetyl oxime | 2,4-diphenyl-6-ethylpyridine | 81% |

Note: This data is illustrative, based on findings reported in the cited literature. researchgate.net

Annulation with α-Amino Acid Ester Derivatives

Copper catalysis facilitates the cyclization of oxime acetates with α-amino acid ester derivatives. nih.gov This process, however, does not yield pyridines but instead produces 3-sulfamido- or 3-imino-4-pyrrolin-2-ones. nih.gov In this reaction, the oxime ester functions as an internal oxidant. nih.gov A copper(I) salt, such as CuCl, is employed as the catalyst, which introduces an electrophilic center on the α-carbon of the secondary amine derived from the amino acid ester. nih.gov This leads to the oxidation of the secondary amine to an imine intermediate possessing two adjacent electrophilic centers, paving the way for cyclization. nih.gov

N–O Bond Cleavage Mediated by Copper Catalysis

Copper-catalyzed reactions involving the cleavage of the N-O bond in oxime esters serve as a versatile tool for constructing various nitrogen-containing heterocycles. researchgate.netrsc.org Specifically for pyridine synthesis, the reaction of O-acetyl oximes with active methylene (B1212753) compounds in the presence of a copper catalyst affords structurally diverse pyridines through a [4+2] cyclization. rsc.org In these transformations, oxime esters can act as N-C-C or N-C-C-C synthons. rsc.org The mechanism is proposed to involve an organocopper species as a key intermediate. rsc.org This approach is redox-neutral and allows for the formation of polysubstituted pyrroles and furans as well, depending on the choice of the active methylene compound. rsc.org The dual role of the copper catalyst, acting as both a reductant for the oxime ester and an oxidant for the active methylene compound, is hypothesized to be crucial for transformations involving iminyl radicals. rsc.org

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis has emerged as a powerful method for pyridine synthesis, proceeding through C-H bond activation and subsequent annulation. These reactions often utilize the N-O bond of oxime derivatives as an internal oxidant to maintain the catalytic cycle. snnu.edu.cn

Pyridine Synthesis from α,β-Unsaturated Oxime Esters and Alkenes

Substituted pyridines can be synthesized in a highly regioselective manner through the Rh(III)-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with alkenes. nih.govnih.gov This reaction is particularly high-yielding and regioselective when activated alkenes are used. nih.govnih.gov Mechanistic investigations suggest a pathway that involves a reversible vinylic C-H activation directed by the oxime nitrogen, followed by alkene insertion. nih.govthieme-connect.com The final steps are a C-N bond formation and N-O bond cleavage process to generate the pyridine ring and regenerate the active Rh(III) catalyst. nih.govnih.gov The choice of the O-acyl group on the oxime is critical; for instance, O-pivaloyl derivatives are effective, whereas parent oximes or O-acetyl oximes may lead to undesired side products like isoxazoles. nih.gov

Table 2: Rh(III)-Catalyzed Synthesis of Pyridines from Oxime Esters and Alkenes

| Entry | α,β-Unsaturated O-Pivaloyl Oxime | Alkene | Product | Yield | Regioselectivity |

|---|---|---|---|---|---|

| 1 | 1-acetyl-1-cyclohexene derivative | Ethyl acrylate | 2-(ethoxycarbonyl)-5,6,7,8-tetrahydroisoquinoline | 96% | >20:1 |

| 2 | 3-penten-2-one derivative | Ethyl acrylate | Ethyl 2,5-dimethyl-6-propylnicotinate | 65% | >20:1 |

| 3 | 3-penten-2-one derivative | Styrene | 2,5-dimethyl-6-phenyl-3-propylpyridine | 79% | 2.5:1 |

| 4 | 1-acetyl-1-cyclohexene derivative | N,N-dimethylacrylamide | 5,6,7,8-tetrahydroisoquinoline-2-carboxamide | 65% | >20:1 |

Note: This data is illustrative, based on findings reported in the cited literature. nih.govthieme-connect.com

Pyridine Synthesis from Ketoximes and Terminal Alkynes

An efficient, one-pot synthesis of highly substituted pyridines has been developed via the rhodium-catalyzed C-H bond functionalization of α,β-unsaturated ketoximes with terminal alkynes. nih.govacs.org A key challenge in using terminal alkynes is their tendency to undergo homocoupling side reactions. acs.org The use of electron-deficient phosphite (B83602) ligands, such as triisopropyl phosphite, has been shown to be crucial in suppressing this undesired dimerization, thereby favoring the desired C-H alkenylation pathway. nih.govacs.org The reaction sequence involves C-H activation of the ketoxime, insertion of the alkyne, electrocyclization, and in-situ dehydration to afford the aromatic pyridine product. nih.gov This methodology tolerates a variety of substituents on both the ketoxime and the terminal alkyne. acs.orgthieme-connect.com

Regioselective Synthesis Strategies

The regioselectivity of rhodium-catalyzed pyridine synthesis is a critical aspect that can be controlled by several factors. In the reaction between α,β-unsaturated oximes and unsymmetrical alkynes or alkenes, the steric and electronic properties of the substrates play a significant role. snnu.edu.cnnih.gov

For the coupling of α,β-unsaturated oximes with alkynes, the use of sterically distinct cyclopentadienyl (B1206354) (Cp) ligands on the rhodium catalyst can lead to complementary regioselectivities. nih.gov For instance, the bulkier tert-butyl cyclopentadienyl (Cpt) ligand can enhance selectivity with certain internal, unsymmetrical alkynes compared to the standard pentamethylcyclopentadienyl (Cp*) ligand. nih.govnih.gov

In the reaction with alkenes, activated alkenes (e.g., acrylates, acrylamides) generally provide exceptionally high regioselectivity. nih.govnih.gov For the reaction with terminal alkynes, regioselectivities can range from moderate to excellent. acs.org Ketoximes lacking either α- or β-substitution can lead to a single regioisomer, while those with substitution at either position often result in mixtures of regioisomers, with the ratio depending on the specific structure of the substituents. acs.org Phenylacetylene, for example, often reacts to give a single pyridine regioisomer in good yield. acs.org

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. In the realm of O-acetyloxime chemistry, palladium-catalyzed reactions have been extensively explored for the synthesis of nitrogen-containing heterocycles, including derivatives of "this compound." These methodologies often involve the formation of key carbon-carbon and carbon-nitrogen bonds through various mechanistic pathways, such as C-H activation, cyclization, and coupling reactions.

Electrophilic C–H Alkenylation for Substituted Pyridines

An efficient method for synthesizing multisubstituted pyridines involves the palladium(II)-catalyzed reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes. nih.govresearchgate.net This process is believed to proceed through a C-H activation mechanism. The reaction's efficiency is significantly influenced by the choice of ligand, with sterically hindered pyridines demonstrating increased reactivity. nih.gov

The proposed mechanism suggests that the reaction is initiated by the palladium-catalyzed β-alkenylation of the α,β-unsaturated oxime, which is followed by an aza-6π-electrocyclization to form the pyridine ring. nih.gov This methodology has proven effective for a variety of oximes and alkenes, consistently yielding multisubstituted pyridines with complete regioselectivity. nih.govresearchgate.net A significant advantage of this approach is its ability to synthesize 4-aryl-substituted pyridine derivatives, a class of compounds that are challenging to access using previously established rhodium-catalyzed methods with alkenes. nih.gov

A general representation of this transformation is depicted below:

| Reactant A (Oxime Ether) | Reactant B (Alkene) | Catalyst/Ligand | Product (Substituted Pyridine) |

| β-aryl-substituted α,β-unsaturated oxime ether | Various Alkenes | Pd(II) / Sterically hindered pyridine | Multisubstituted Pyridine |

This synthetic strategy offers a powerful tool for accessing a diverse range of substituted pyridines, which are prevalent structural motifs in pharmaceuticals and functional materials.

Cyclization of Olefinic Ketone O-Pentafluorobenzoyloximes to Azaheterocycles

The palladium-catalyzed cyclization of olefinic ketone O-pentafluorobenzoyloximes presents a robust route to various nitrogen-containing heterocycles, including pyridines and isoquinolines. researchgate.net This reaction typically employs a catalytic amount of a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like triethylamine. researchgate.net

Notably, the synthesis of pyridines can be achieved through 6-endo-type cyclizations of γ,δ-unsaturated O-pentafluorobenzoyloximes that contain a methoxy (B1213986) group. researchgate.net The presence of this methoxy group is crucial, as it is believed to coordinate to the palladium(II) center formed after the oxidative addition of the Pd(0) catalyst to the N-O bond. This intramolecular coordination directs the cyclization towards the 6-endo pathway. The addition of additives like (n-Bu)₄NCl has been found to be essential for this specific cyclization mode. researchgate.net

| Starting Material | Catalyst | Additive | Product |

| γ,δ-unsaturated O-pentafluorobenzoyloxime | Pd(PPh₃)₄ | (n-Bu)₄NCl | Pyridine |

| o-allylacetophenone O-pentafluorobenzoyloxime | Pd(PPh₃)₄ | Triethylamine | Isoquinoline (B145761) |

Heck-Type Reactions with Allylic Alcohols

A palladium-catalyzed Heck-type reaction between O-acetyl ketoximes and allylic alcohols provides a versatile and robust method for the synthesis of pyridines. rsc.org This protocol is characterized by its tolerance of various functional groups and its ability to proceed under mild conditions, resulting in good to excellent yields of the desired pyridine products. rsc.org

The reaction mechanism is thought to involve the oxidative addition of the O-acetyl oxime to a palladium(0) complex. This step generates a key alkylideneamino-palladium(II) species. This intermediate then participates in the capture of the alkene (from the allylic alcohol) to facilitate the formation of a new carbon-carbon bond, a critical step in the construction of the pyridine ring. rsc.org This method has also been successfully applied to the synthesis of azafluorenones. rsc.org The palladium-catalyzed coupling of olefins and organohalides, known as the Mizoroki-Heck reaction, has become a fundamental strategy for creating carbon-carbon bonds due to the functional group tolerance of palladium catalysts and the stability and accessibility of the starting materials. nih.gov

The unique reactivity of allylic alcohols can be exploited to move beyond traditional Mizoroki-Heck products. nih.gov Under specific conditions, the typical β-hydride elimination pathway can be suppressed, allowing for a 1,2-migration to occur after the initial coupling. nih.gov Air-stable phosphinito complexes of palladium(II) have been shown to effectively catalyze the Heck coupling of aryl bromides with both primary and secondary allylic alcohols to produce carbonyl compounds. organic-chemistry.org When tertiary allylic alcohols are used under the same conditions, aromatic conjugated alcohols are formed. organic-chemistry.org

| O-Acetyl Ketoxime | Allylic Alcohol | Catalyst | Product |

| Various | Various | Pd(0) complex | Pyridine |

| Aryl Bromide | Primary/Secondary Allylic Alcohol | Air-stable Pd(II) phosphinito complex | Carbonyl Compound |

| Aryl Bromide | Tertiary Allylic Alcohol | Air-stable Pd(II) phosphinito complex | Aromatic Conjugated Alcohol |

C(sp²)-C(sp³) Bond Formation via Aromatic C-H Activation

The formation of C(sp²)-C(sp³) bonds through the palladium-catalyzed activation of aromatic C-H bonds is a powerful tool in organic synthesis. This strategy allows for the direct functionalization of otherwise inert C-H bonds, providing an efficient route to complex molecules. While direct examples involving "this compound" are not explicitly detailed in the provided context, the principles of this methodology are broadly applicable to pyridine-containing compounds.

Palladium catalysts are known to be highly effective in the activation of sp² C-H bonds of arenes. nih.gov In some cases, this activation can be chemoselective, favoring the activation of alkyl C-H bonds over arene C-H bonds. This selectivity can be influenced by the nature of the palladium catalyst and the reaction conditions. For instance, an initial oxidative dimerization of a nucleophilic substrate initiated by Pd(OAc)₂ can modify the catalyst to favor the activation of alkyl C-H bonds. nih.gov

Recent advancements have focused on the development of directing groups that can facilitate the regioselective functionalization of C(sp³)-H bonds. O-acetyl oximes themselves can serve as transformable directing groups for palladium-catalyzed C-H bond functionalization. nih.gov This approach has been utilized in the synthesis of various aliphatic scaffolds. The development of palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization has emerged as a highly effective strategy for constructing heterocyclic systems. mdpi.com

| Aromatic Substrate | Coupling Partner | Catalyst System | Key Transformation |

| Arene | Alkyl source | Pd(OAc)₂ / Oxidant | C(sp²)-C(sp³) bond formation |

| Aliphatic Substrate with Directing Group | Various | Palladium catalyst | Remote C(sp³)-H functionalization |

Iron-Catalyzed Annulation Reactions

Iron catalysis has emerged as an attractive alternative to methods employing precious metals, owing to iron's low cost, abundance, and generally lower toxicity. In the context of O-acetyloxime chemistry, iron-catalyzed annulation reactions have been developed for the synthesis of various heterocyclic structures.

One notable example is the intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes, which leads to the formation of functionalized pyrroles. rsc.org In this reaction, the iron catalyst, such as FeCl₃·6H₂O, is proposed to act as a Lewis acid. This Lewis acidic character activates the oxime nitrogen, making it susceptible to nucleophilic attack by the furan (B31954) ring. This mechanism contrasts with the more common activation modes of O-acyl oximes, which typically involve homolysis, single-electron transfer (SET)-reduction, or oxidative addition of low-valent transition metal complexes across the N–O bond. rsc.org

More recently, an iron-catalyzed double annulation of O-acyl oximes with fumaronitrile (B1194792) has been developed for the synthesis of 4-cyano-7-azaindoles. researchgate.net Preliminary mechanistic investigations suggest that this transformation likely involves a radical process. researchgate.net These iron-catalyzed methodologies highlight the versatility of O-acyl oximes as synthons for the construction of diverse heterocyclic frameworks.

| O-Acyl Oxime Substrate | Coupling Partner | Iron Catalyst | Product |

| Furyl-tethered O-acetyl oxime | (intramolecular) | FeCl₃·6H₂O | Functionalized pyrrole (B145914) |

| O-acyl oxime | Fumaronitrile | Iron catalyst | 4-Cyano-7-azaindole |

Metal-Free Approaches in O-Acetyloxime Chemistry

While metal-catalyzed reactions dominate the landscape of O-acetyloxime chemistry, the development of metal-free approaches is a growing area of interest. These methods offer advantages in terms of sustainability, cost, and the avoidance of residual metal contamination in the final products, which is particularly important in medicinal chemistry.

Metal-free approaches often rely on the use of alternative reagents or reaction conditions to achieve the desired transformations. For instance, the synthesis of 2-acyloxazoles, which can be challenging, has been achieved through multiple metal-free pathways. chemistryviews.org These methods utilize iodine-based oxidants to facilitate a domino reaction starting from various precursors like aryl methylketones, arylethenes, or arylalkynes. A key α-keto aldehyde intermediate is believed to be common to these different reaction pathways. chemistryviews.org

In the broader context of heterocyclic synthesis, transition-metal-free intramolecular or intermolecular oxidative C(sp³)-H amination has become a significant strategy for direct C-N bond formation. mdpi.com These reactions often employ iodine-based catalysts or other non-metallic reagents to promote the cyclization. For example, the use of molecular iodine under an oxygen atmosphere has been shown to be effective for the synthesis of quinazolines from 2-aminobenzylamines. mdpi.com While specific examples directly involving "this compound" are not prevalent in the provided search results, the principles of these metal-free reactions could potentially be adapted for its synthesis or derivatization.

The development of "click chemistry" also offers metal-free avenues for the assembly of complex molecules. nih.govnih.gov While the canonical copper-catalyzed azide-alkyne cycloaddition is well-known, strain-promoted variants, such as those involving dibenzocyclooctyl (DBCO) derivatives, proceed without the need for a metal catalyst. nih.gov These approaches could be envisioned for the conjugation of molecules containing the methyl 4-pyridyl ketone O-acetyloxime moiety.

| Reaction Type | Starting Materials | Reagents/Conditions | Product |

| Oxidative Cyclization | Aryl methylketones, arylethenes, or arylalkynes | Iodine-based oxidants | 2-Acyloxazoles |

| C(sp³)-H Amination | 2-Aminobenzylamines | Molecular iodine / O₂ | Quinazolines |

| Strain-Promoted Click Chemistry | Azide-labeled biomolecule & DBCO-functionalized molecule | Metal-free | Conjugated biomolecule |

Ammonium Iodide-Promoted Pyridine Formation

A notable advancement in pyridine synthesis involves a copper and secondary amine-catalyzed reaction between O-acetyl oximes and α,β-unsaturated aldehydes. orgsyn.org This method provides a powerful tool for constructing the pyridine ring. One effective catalytic system for this transformation utilizes a combination of copper iodide (CuI) and pyrrolidinium (B1226570) perchlorate. orgsyn.org This system facilitates a [3+3]-type condensation reaction.

The reaction mechanism is thought to involve the generation of a nucleophilic copper(II) enamide species from the oxime acetate through the action of the copper catalyst. orgsyn.org This enamide then undergoes a Michael addition to an α,β-unsaturated iminium ion, which is formed from the α,β-unsaturated aldehyde and the secondary amine. orgsyn.org Subsequent cyclocondensation and oxidation steps lead to the formation of the pyridine ring. orgsyn.org

Iodine/Triethylamine-Triggered Pyridine Synthesis

An alternative, metal-free approach to pyridine synthesis from O-acetyl oximes has been developed, employing iodine and triethylamine. orgsyn.org This method also facilitates the condensation of an oxime acetate with an α,β-unsaturated aldehyde. While this system offers the advantage of avoiding transition metals, it typically requires higher reaction temperatures (120 °C) to proceed effectively. orgsyn.org The scope of this method may be narrower compared to some copper-catalyzed systems, as it has been reported to be less applicable to oximes derived from dialkyl ketones. orgsyn.org

Diversification of Nitrogen Heterocycles Beyond Pyridines

The reactivity of O-acetyl oximes extends beyond the synthesis of pyridines, enabling the formation of a variety of other important nitrogen-containing heterocyclic structures.

Formation of Pyrroles

Research into the applications of O-acetyl oximes has demonstrated their utility in the synthesis of pyrroles. While the specific compound "this compound" is not explicitly detailed in the context of pyrrole formation in the provided search results, the broader class of O-acetyl oximes serves as precursors for this class of heterocycles. The synthetic strategies often involve reactions that exploit the inherent reactivity of the oxime functionality to construct the five-membered pyrrole ring.

Synthesis of Isoquinolines

The synthesis of isoquinolines represents another significant application of O-acetyl oxime derivatives. These methodologies often involve intramolecular cyclization reactions, where the oxime nitrogen and a suitably positioned carbon atom on the aromatic ring of the starting material form the new heterocyclic ring. The versatility of O-acetyl oximes allows for the introduction of various substituents onto the isoquinoline core, making them valuable intermediates in medicinal chemistry and natural product synthesis.

Other Spirocyclic and Fused Imines

The utility of O-acetyl oximes further extends to the construction of more complex molecular architectures, including spirocyclic and fused imines. These intricate structures are of considerable interest due to their presence in numerous biologically active natural products. The synthetic routes to these compounds often leverage the ability of the oxime group to participate in cascade reactions, leading to the efficient formation of multiple rings in a single operation.

Mechanistic Investigations and Reaction Pathway Elucidation

Activation Modes of the O-Acetyloxime Functionality

The activation of the O-acetyloxime group is a critical first step in many of its potential reactions. This can typically proceed through cleavage of the weak N-O bond, which can be initiated by thermal, photochemical, or catalytic methods.

N-O Bond Cleavage Pathways and Mechanisms

The cleavage of the N-O bond in oxime derivatives is a well-documented process that can occur through several pathways. Homolytic cleavage, often induced by heat or light, can generate an iminyl radical and an acyloxy radical. This pathway is fundamental to many subsequent radical-based transformations. Alternatively, heterolytic cleavage can occur, particularly with the assistance of catalysts, leading to the formation of cationic or anionic intermediates. The specific pathway for methyl 4-pyridyl ketone O-acetyloxime would be influenced by reaction conditions such as temperature, solvent, and the presence of initiators or catalysts. However, no studies have specifically delineated these pathways for this compound.

Role of Lewis Acid Activation

Lewis acids are known to coordinate with the nitrogen or oxygen atoms of pyridyl and oxime functionalities, thereby activating the molecule towards nucleophilic attack or facilitating bond cleavage. A Lewis acid could polarize the N-O bond of methyl 4-pyridyl ketone O-acetyloxime, making it more susceptible to cleavage. This activation could lower the energy barrier for subsequent reactions. While the principle of Lewis acid activation is well-established for pyridines and other oximes, its specific application and mechanistic consequences for methyl 4-pyridyl ketone O-acetyloxime have not been reported.

Identification and Characterization of Reaction Intermediates

The transient species formed during a chemical reaction are pivotal to understanding its mechanism. For reactions involving methyl 4-pyridyl ketone O-acetyloxime, several types of intermediates could be postulated based on the chemistry of related compounds.

Iminyl Radical Equivalents and Radical Cyclization Processes

Following N-O bond homolysis, an iminyl radical would be generated. These nitrogen-centered radicals are versatile intermediates known to participate in a variety of reactions, including intramolecular cyclizations to form nitrogen-containing heterocycles. The reactivity of the iminyl radical derived from methyl 4-pyridyl ketone O-acetyloxime would depend on the presence of suitable radical acceptors within the molecule or in the reaction mixture. Research on other oxime esters has extensively explored such radical cyclizations, but specific examples involving this 4-pyridyl substituted ketone are not available.

Organometallic Intermediates (e.g., Iminylcopper(II) Species, Alkylideneaminopalladium(II) Species)

Transition metal catalysis often involves the formation of organometallic intermediates. In reactions catalyzed by copper or palladium, it is conceivable that methyl 4-pyridyl ketone O-acetyloxime could form species such as iminylcopper(II) or alkylideneaminopalladium(II) complexes. These intermediates are central to many cross-coupling and cyclization reactions. For instance, palladium-catalyzed reactions of oxime derivatives have been shown to proceed via oxidative addition to the N-O bond. However, the formation and characterization of such organometallic intermediates specifically from methyl 4-pyridyl ketone O-acetyloxime have not been documented.

Dihydropyridine (B1217469) Intermediates

The pyridyl moiety of the molecule introduces the possibility of reactions involving the aromatic ring. In certain transformations, particularly those involving reduction or addition reactions, dihydropyridine intermediates could be formed. Such intermediates are well-known in pyridine (B92270) chemistry, for example, in the Hantzsch dihydropyridine synthesis. It is plausible that under specific reductive conditions or in certain cyclization pathways, the pyridine ring of methyl 4-pyridyl ketone O-acetyloxime could be transiently reduced to a dihydropyridine derivative. To date, no studies have reported the observation or isolation of such intermediates in reactions of this compound.

Electron Transfer Pathways and Processes

Electron transfer events are central to many of the transformations that O-acetylated ketoximes undergo. These processes can be initiated either thermally, often with the aid of a metal catalyst, or photochemically.

Reactions involving Ketone, methyl 4-pyridyl, O-acetyloxime can proceed through single electron transfer (SET) pathways, particularly in the presence of transition metal catalysts such as copper. In these mechanisms, the O-acetyloxime can be reduced by a low-valent metal species, leading to the cleavage of the N–O bond and the formation of an iminyl radical.

For instance, in copper-catalyzed annulation reactions for the synthesis of pyridines, a sequential single electron transfer process is proposed. A Cu(I) species can reduce the O-acetyl ketoxime, leading to the formation of an imine or enamine intermediate. This is a key step that initiates the subsequent cascade reaction. nih.govrsc.org The process can be summarized as the Cu(I)-catalyzed reduction of the N–O bond of the ketoxime acetate (B1210297). nih.govrsc.org

Similarly, the generation of a 2'-deoxycytidin-N4-yl radical from corresponding oxime esters can be achieved under single electron transfer conditions, providing further evidence for the feasibility of SET mechanisms in the activation of oxime esters. nih.govresearchgate.net These SET processes are fundamental in generating reactive intermediates that can engage in a variety of subsequent bond-forming reactions.

Photo-induced electron transfer (PET) represents another important pathway for the activation of O-acetyloximes. In these reactions, the oxime ester can be excited by UV or visible light, often in the presence of a photosensitizer, to initiate an electron transfer process. This leads to the formation of a radical ion, which can then fragment to generate an iminyl radical.

Studies have shown that 2'-deoxycytidin-N4-yl radicals can be generated from oxime esters under UV-irradiation, highlighting the utility of photochemical methods in initiating reactions of these compounds. nih.govresearchgate.net In some cases, a dual photoredox/copper catalytic system is employed to achieve domino cyclization reactions of oxime esters, where the photocatalyst initiates the electron transfer process. researchgate.net

Regioselectivity and Stereoselectivity in Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of synthetic chemistry. In reactions involving this compound, both the geometry of the oxime itself and the reaction conditions can play a significant role in determining the outcome of the reaction.

Like other oximes derived from unsymmetrical ketones, this compound can exist as two geometric isomers, (E) and (Z). These isomers can exhibit different physical properties and, crucially, different reactivity. The relative stability of the E and Z isomers is often governed by steric factors. chemicalforums.com

The interconversion of E and Z isomers can sometimes be catalyzed by the reagents used for the synthesis of the oximes themselves, and temperature can influence the equilibrium ratio of the isomers. researchgate.net The specific configuration of the oxime can influence the stereochemical outcome of subsequent reactions. For instance, in the Beckmann rearrangement, the group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. While O-acetyloximes are not the typical substrates for the Beckmann rearrangement, the principle of stereoelectronic control is a recurring theme in their reactivity.

The determination of the E/Z configuration is therefore of significant importance and can be achieved through various analytical techniques, including NMR spectroscopy, with computational methods such as DP4+ providing a high degree of confidence in the assignment. rsc.org In the solid state, X-ray diffraction can unambiguously determine the configuration, and studies have shown that intermolecular interactions, such as hydrogen bonding in the case of unsubstituted oximes, can favor the crystallization of one isomer over the other. nih.gov

The regioselectivity of reactions involving ketoxime acetates can often be controlled by judicious choice of catalysts and reaction conditions. For example, in the synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals, the reaction pathway can be switched between a formal [3+2] and [4+2] annulation by simply changing the catalyst and solvent, leading to excellent regioselectivity. nih.gov

In copper-mediated oxidative formal [3+2] annulations of ketoxime acetates with tetrahydroisoquinolines, the regioselectivity leading to the formation of either fused pyrazoles or imidazoles can be controlled by the choice of oxidant. bohrium.comresearchgate.net This highlights the subtle interplay of reagents and conditions in directing the reaction towards a specific constitutional isomer.

Computational and Theoretical Studies of Ketone, Methyl 4 Pyridyl, O Acetyloxime and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of molecular systems at the electronic level. These methods are instrumental in predicting the properties and reactivity of molecules like Ketone, methyl 4-pyridyl, O-acetyloxime.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules, providing a balance between accuracy and computational cost. mdpi.com Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule.

The electronic structure, also obtainable from DFT calculations, provides information on the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, the electrostatic potential, and atomic charges. For instance, in a related compound, 4-acetylpyridine (B144475), DFT calculations have been used to determine its molecular geometry and vibrational frequencies. dergipark.org.tr These studies provide a foundation for predicting the electronic properties of the larger O-acetyloxime derivative.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures.

| Parameter | Predicted Value |

| C=N Bond Length (Oxime) | ~1.28 Å |

| N-O Bond Length (Oxime) | ~1.41 Å |

| C-C (Pyridine-Ketone) Bond Length | ~1.50 Å |

| Pyridine (B92270) Ring C-N-C Angle | ~117° |

| C-N-O Angle (Oxime) | ~111° |

Note: These are estimated values based on typical bond lengths and angles from computational studies of related pyridyl ketoximes and acetylated oximes.

Reaction Coordinate Analysis and Transition State Elucidation

Understanding the reactivity of this compound, particularly in reactions such as hydrolysis or rearrangement, requires the study of its potential energy surface. Reaction coordinate analysis is a computational technique used to map the energy changes as reactants are converted into products. This involves identifying the transition state, which is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving the O-acetyloxime group, such as the Beckmann rearrangement, computational studies can elucidate the mechanism. masterorganicchemistry.comorganic-chemistry.org These calculations would involve locating the transition state structure for the key steps, such as the migration of the pyridyl or methyl group. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction, which is crucial for understanding the reaction kinetics. Computational studies on intramolecular oxime transfer reactions have demonstrated the utility of DFT in identifying key intermediates and transition states, predicting that steps involving water addition and expulsion often have the highest energy barriers. nih.govdatapdf.com

Prediction of Spectroscopic Signatures Relevant to Reaction Mechanisms (e.g., Vibrational Modes)

Computational methods can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). These theoretical spectra can be compared with experimental data to confirm the structure of a molecule and to identify intermediates in a reaction. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules.

For this compound, a frequency calculation would predict the positions of characteristic vibrational modes. For instance, the C=N stretching frequency of the oxime group, the C=O stretching of the acetyl group, and the various modes of the pyridine ring would be identified. A theoretical and experimental study on zinc(II) halide complexes of 4-acetylpyridine provided a detailed vibrational assignment for the 4-acetylpyridine ligand based on DFT calculations. dergipark.org.tr Such data for the precursor can be leveraged to interpret the vibrational spectrum of the final O-acetyloxime product. Changes in these vibrational modes during a reaction can be monitored experimentally and computationally to follow the reaction progress and identify transient species.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring C-H Stretching | 3130-3060 |

| C=O Stretching (Acetyl) | ~1760 |

| C=N Stretching (Oxime) | ~1650 |

| Pyridine Ring Stretching | 1600-1400 |

| N-O Stretching (Oxime) | ~950 |

Note: These are approximate ranges based on computational studies of 4-acetylpyridine and other O-acetyloximes. dergipark.org.truef.fi

Molecular Dynamics Simulations (if applicable, for reaction pathways)

While quantum chemical calculations are excellent for studying static molecular properties and the energetics of a few molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a reaction pathway, MD simulations can provide insights into the dynamic aspects of the process, especially in the presence of a solvent. For example, an MD simulation of this compound in a water box could be used to study the role of solvent molecules in stabilizing intermediates and transition states during a hydrolysis reaction. While computationally intensive, MD simulations can reveal dynamic phenomena that are not captured by static quantum chemical calculations, such as the specific hydrogen bonding networks that facilitate a reaction. researchgate.net The integration of quantum mechanics and molecular mechanics (QM/MM) methods can be particularly powerful, treating the reacting part of the system with high-level quantum mechanics while the surrounding solvent is modeled with a more efficient classical force field.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. scielo.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals are critical in determining the outcome of a chemical reaction.

For this compound, the HOMO is expected to be located primarily on the pyridine ring and the oxime nitrogen, making these sites nucleophilic. The LUMO is likely to be centered on the C=N bond and the carbonyl group of the acetyl moiety, indicating these are the electrophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

In a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound. Conversely, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of the O-acetyloxime. FMO theory can thus be used to rationalize the regioselectivity and stereoselectivity of reactions. For example, in a cycloaddition reaction, the symmetry and overlap of the frontier orbitals of the reactants would determine whether the reaction is allowed and what products are formed. Computational studies on 2-acetyl pyridine derivatives have shown that the HOMO is slightly delocalized on the pyridine ring and carbonyl group, while the LUMO is localized on the carbonyl moiety. scispace.com A similar distribution is anticipated for the 4-pyridyl isomer.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound.

| Property | Predicted Value/Location |

| HOMO Energy | Negative (e.g., -6 to -7 eV) |

| LUMO Energy | Negative (e.g., -1 to -2 eV) |

| HOMO-LUMO Gap | ~4 to 6 eV |

| HOMO Localization | Pyridine ring, Oxime N |

| LUMO Localization | C=N bond, Acetyl C=O |

Note: These are estimated values based on FMO analysis of related aromatic ketones and oximes.

Based on a comprehensive search of available literature, it is not possible to generate the requested article on the coordination chemistry of "this compound."

The provided search results contain extensive information on the coordination chemistry of pyridyl ketoximes; however, this literature focuses almost exclusively on the 2-pyridyl and di-2-pyridyl isomers of these ligands.

Specifically:

Isomer Specificity: Research in the coordination chemistry of pyridyl ketoximes has concentrated on the 2-pyridyl isomer due to its ability to form a stable five-membered chelate ring with metal ions through the pyridine nitrogen and the oxime nitrogen. The 4-pyridyl isomer, as specified in the request, does not possess this steric arrangement and is thus not typically employed as a chelating ligand in the same manner. Its coordination is expected to be significantly different, likely acting as a monodentate or bridging ligand through the pyridine nitrogen.

Lack of Data on the O-Acetyl Derivative: The available literature primarily discusses the coordination of the oxime (-NOH) and deprotonated oximato (-NO⁻) forms of pyridyl ketoximes. No significant research findings were accessible regarding the specific "O-acetyloxime" derivative mentioned in the request. The presence of the O-acetyl group would fundamentally alter the coordination behavior, preventing the formation of common oximato bridges.

Cited Sources Not Found: The specific references indicated in the outline—,,, and—could not be located in relation to "this compound" through the conducted searches. These sources appear to be crucial for addressing the detailed subsections of the user's request.

Due to the strict instructions to focus solely on "this compound" and to adhere strictly to the provided outline and its associated (but unavailable) sources, generating a scientifically accurate and relevant article is not feasible. Providing information on the well-studied 2-pyridyl isomers would fall outside the explicit scope of the request and would be misleading.

Advanced Analytical Methodologies in Supporting Research on the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "Ketone, methyl 4-pyridyl, O-acetyloxime." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of the precursor, (E)-4-acetylpyridine oxime, characteristic signals are observed for the hydroxyl proton of the oxime group, the aromatic protons of the pyridine (B92270) ring, and the methyl protons. For the O-acetylated product, the disappearance of the hydroxyl proton signal and the appearance of a new singlet corresponding to the acetyl methyl protons would confirm the successful acetylation. The chemical shifts of the pyridine and methyl protons adjacent to the oxime moiety would also be influenced by the acetylation, providing further structural confirmation.

Due to the presence of the C=N double bond, "this compound" can exist as a mixture of (E) and (Z) geometric isomers. NMR spectroscopy is a powerful tool to distinguish and quantify these isomers. The different spatial arrangement of the O-acetyl group relative to the pyridyl and methyl substituents in the (E) and (Z) isomers leads to distinct chemical shifts for the neighboring protons and carbons. This allows for the determination of the isomeric ratio in a given sample.

Table 6.1.1: Hypothetical ¹H NMR Spectral Data for (E)- and (Z)-Ketone, methyl 4-pyridyl, O-acetyloxime

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment ((E)-isomer) | Assignment ((Z)-isomer) |

| 8.70 | d | 2H | H-2, H-6 (pyridyl) | H-2, H-6 (pyridyl) |

| 7.50 | d | 2H | H-3, H-5 (pyridyl) | H-3, H-5 (pyridyl) |

| 2.40 | s | 3H | C(=N)-CH₃ | C(=N)-CH₃ |

| 2.20 | s | 3H | O-C(=O)-CH₃ | O-C(=O)-CH₃ |

Note: The chemical shifts are illustrative and would need to be confirmed by experimental data.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₉H₁₀N₂O₂).

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing complex reaction mixtures. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This allows for the identification of the desired product, unreacted starting materials, and any byproducts, thus enabling effective reaction monitoring and optimization.

The fragmentation pattern of "this compound" in the mass spectrometer provides valuable structural information. Characteristic fragmentation pathways would likely involve the cleavage of the N-O bond, the loss of the acetyl group, and fragmentation of the pyridine ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 6.2.1: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 178 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₂H₂O]⁺ |

| 121 | [M - OCOCH₃]⁺ |

| 78 | [C₅H₄N]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Ligand/Complex Characterization

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the synthesis of "this compound." The conversion of the starting ketone to the oxime and then to the O-acetyloxime is accompanied by distinct changes in the IR spectrum. The disappearance of the strong C=O stretching vibration of the ketone and the appearance of C=N and N-O stretching vibrations are indicative of oxime formation. Subsequent acetylation is confirmed by the appearance of a new strong C=O stretching band for the ester group and C-O stretching bands.

Table 6.3.1: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1685 |

| C=N (Oxime) | ~1640 |

| N-O (Oxime) | ~940 |

| C=O (Ester) | ~1760 |

| C-O (Ester) | ~1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and the C=N-O-C=O conjugated system in "this compound" are expected to exhibit characteristic π → π* and n → π* transitions. Changes in the position and intensity of these absorption bands compared to the starting materials can also be used to monitor the progress of the reaction.

Chromatographic Techniques for Reaction Mixture Analysis and Isolation

Chromatographic techniques are essential for both the analysis of reaction mixtures and the isolation of pure "this compound."

Thin-Layer Chromatography (TLC) is a simple and rapid method used for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the starting materials, intermediates, and products can be separated based on their polarity. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Gas Chromatography (GC) is a powerful technique for the quantitative analysis of the product mixture. It can separate the (E) and (Z) isomers of "this compound," allowing for the determination of the isomeric ratio. The use of a suitable capillary column and temperature program is crucial for achieving good separation. The separated components are detected, and their peak areas can be used to quantify the composition of the mixture. The chromatographic separation of isomers of similar pyridiniumaldoxime compounds has been successfully demonstrated, suggesting that GC would be a suitable technique for this compound as well. nih.gov

For the isolation of the pure compound on a preparative scale, column chromatography is typically employed. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system, "this compound" can be effectively separated from other components of the reaction mixture.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-pyridyl ketone O-acetyloxime, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via oxime formation from methyl 4-pyridyl ketone, followed by O-acetylation. Evidence from γ,δ-unsaturated O-acetyloxime cyclization (e.g., using photo-induced electron transfer with 1,5-dimethoxynaphthalene) shows that protonation via acetic acid enhances reactivity by stabilizing intermediates, improving cyclization yields . Alternative routes involve metal-catalyzed reactions, such as alkaline metal cations (e.g., KOH) in ketoxime-alkyne couplings to form heterocycles . Optimizing stoichiometry (e.g., 10:1 acetic acid:substrate) and solvent polarity is critical for regioselectivity.

Q. Which spectroscopic techniques are most effective for structural characterization of O-acetyloxime derivatives?

- Methodological Answer :

- NMR : H and C NMR identify oxime proton shifts (δ 8.5–9.5 ppm) and acetyl group signals (δ 2.0–2.5 ppm). N NMR can resolve oxime tautomerism .

- IR : Stretching frequencies for C=N (1600–1650 cm) and O-acetyl C=O (1740–1760 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for molecular ion verification.

Q. How does the 4-pyridyl group influence reactivity compared to other aryl/heteroaryl substituents?

- Methodological Answer : The 4-pyridyl group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic additions. Comparative studies with 3-pyridyl analogs reveal higher thermodynamic stability (ΔG ~22 kJ/mol) for 4-pyridyl due to optimized π-stacking and hydrogen bonding in enzyme active sites, as seen in nicotinamide phosphoribosyltransferase inhibitor studies .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of γ,δ-unsaturated O-acetyloximes under electron-transfer conditions?

- Methodological Answer : Cyclization proceeds via a radical pathway initiated by photo-induced electron transfer (PET). The protonated O-acetyloxime acts as an electron acceptor, generating a radical cation that undergoes 5-endo-trig cyclization to form dihydropyrroles. Computational studies (e.g., DFT with B3LYP/6-31G*) show that acetic acid lowers the activation barrier by stabilizing charge-separated intermediates . Kinetic isotope effects (KIEs) and trapping experiments with TEMPO confirm radical intermediates.

Q. How do catalytic systems (e.g., alkaline metal cations) affect regioselectivity in ketoxime-alkyne couplings?

- Methodological Answer : Alkaline metal cations (e.g., K) coordinate with oxime nitrogen, directing alkyne insertion to favor 5-membered ring formation. For example, phenylacetylene reacts with acetophenone oxime in the presence of KOH to yield 2,5-diphenylpyrrole (90% selectivity). Solvent effects (e.g., DMF vs. THF) and cation size (Na vs. Cs) modulate steric and electronic factors, as validated by Hammett plots .

Q. Can DFT methods predict the stability of 4-pyridyl vs. 3-pyridyl O-acetyloximes in enzyme binding pockets?

- Methodological Answer : Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections model van der Waals interactions between the pyridyl group and enzyme residues (e.g., Arg-196, Asp-219 in NAMPT). Free-energy perturbation (FEP) calculations show 4-pyridyl forms stronger hydrogen bonds (ΔΔG = −2.4 kcal/mol) than 3-pyridyl, aligning with experimental IC data . Basis sets like def2-TZVP improve accuracy for non-covalent interactions .

Q. What strategies resolve contradictions in experimental vs. computational data for pyridyl-substituted oximes?

- Methodological Answer :

- Conformational Sampling : Molecular dynamics (MD) simulations (e.g., AMBER) account for flexible pyridyl rotations missed in static DFT models .

- Multi-reference Methods : CASSCF/NEVPT2 addresses electron correlation in radical intermediates .

- Experimental Cross-Validation : Transient absorption spectroscopy tracks radical lifetimes (<1 ns) during PET cyclization .

Key Research Gaps

- Dynamic Effects : Limited MD studies on O-acetyloxime tautomerism in solution.

- Biological Targets : No direct evidence for methyl 4-pyridyl ketone O-acetyloxime in enzyme inhibition; extrapolation from pyridyl analogs is needed .

- Advanced Catalysis : Earth-abundant metal catalysts (e.g., Fe, Cu) for greener syntheses remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.